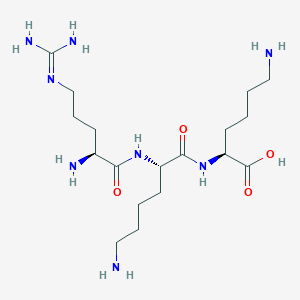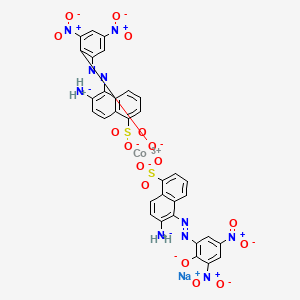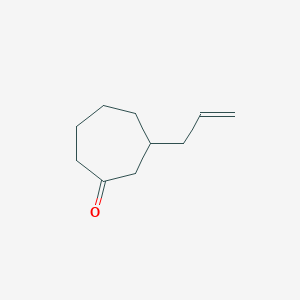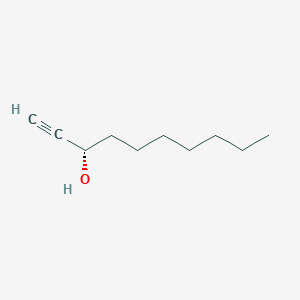
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester is an organic compound that belongs to the class of carboxylic acid esters It is characterized by the presence of an ethyl ester group attached to a 2-butenoic acid backbone, with additional substituents of iodine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester typically involves the esterification of 2-butenoic acid derivatives. One common method is the reaction of 4-iodo-3-methoxy-2-butenoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The iodine substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the iodine and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-Butenoic acid, 3-methyl-, ethyl ester: Similar in structure but with a methyl group instead of iodine and methoxy groups.
2-Butenoic acid, 3-amino-, ethyl ester: Contains an amino group instead of iodine and methoxy groups.
2-Butenoic acid, 3-[(ethylamino)methoxyphosphinothioyl]oxy]-, 1-methylethyl ester: A more complex derivative with additional functional groups.
Uniqueness
The uniqueness of 2-Butenoic acid, 4-iodo-3-methoxy-, ethyl ester lies in its specific substituents, which confer distinct chemical properties and reactivity. The presence of the iodine atom can enhance its utility in radiolabeling studies, while the methoxy group can influence its solubility and interaction with biological targets.
Propiedades
| 76799-49-0 | |
Fórmula molecular |
C7H11IO3 |
Peso molecular |
270.06 g/mol |
Nombre IUPAC |
ethyl 4-iodo-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H11IO3/c1-3-11-7(9)4-6(5-8)10-2/h4H,3,5H2,1-2H3 |
Clave InChI |
GHMKNWIXBKZEJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CI)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bromo-4-propylbicyclo[2.2.2]octane](/img/structure/B14449274.png)


![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
